1H-Indole-1-propanenitrile, 3-phenyl-
Description
Properties
CAS No. |
54734-95-1 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-(3-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C17H14N2/c18-11-6-12-19-13-16(14-7-2-1-3-8-14)15-9-4-5-10-17(15)19/h1-5,7-10,13H,6,12H2 |
InChI Key |
IYDAOALWDSYCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-propanenitrile, 3-phenyl- typically involves the construction of the indole ring followed by the introduction of the phenyl and propanenitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps may include nitrile formation and phenyl group introduction through various organic reactions such as nucleophilic substitution or coupling reactions .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to introduce functional groups into the indole scaffold. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-propanenitrile, 3-phenyl- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens (e.g., bromine), nitro compounds
Scientific Research Applications
While the search results do not directly focus on the applications of "1H-Indole-1-propanenitrile, 3-phenyl-", they do provide information on related indoles and their applications in various scientific fields.
1H-Indole-1-propanenitrile, 3-formyl-2-phenyl-
This compound can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry applications, formic acid can be used instead of phosphoric acid . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Sulfonated Indole-Fused Pyridines
A novel and practical protocol for synthesizing sulfonated indole-fused pyridines via a visible-light-initiated tandem reaction has been reported . Sulfone-containing molecules are widely applied in medicinal and agrochemistry because of their anticancer and antibacterial activities and can also serve as versatile building blocks in organic synthesis .
3-Phenyl-1H-indoles
A series of 20 1H-indoles were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth . The results suggest that this chemical class may provide active compounds against drug-susceptible and drug-resistant Mtb strains, acting through distinct mechanisms of action compared to first-line drugs .
3-Substituted-1H-indoles
These compounds, along with 3-substituted-1H-pyrrolo[2,3-b]pyridine and 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds, can be used as mTOR kinase and PI3 kinase inhibitors for potential treatment regimens for mTOR- and PI3K-related diseases .
Formal Cyanoalkylation of Indoles
The formal C3 cyanoalkylation of indoles with cyanohydrins can be achieved using a tris(pentafluorophenyl)borane catalyst .
Other relevant information:
- 2-Cyanoindoles can be created through the rearrangement of 3-phenyl-2-arylhydrazonopropanenitriles .
- Teflon finishes have a range of properties such as chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength and can be applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1H-Indole-1-propanenitrile, 3-phenyl- with related compounds:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations :
- The propanenitrile group reduces LogP compared to 3-Phenyl-1H-indole, suggesting increased polarity .
- Substitution at the 1-position (propanenitrile) versus 2-position (formyl) alters molecular weight and electronic properties significantly .
Electronic and Steric Effects
- Hammett and Swain-Lupton Analysis: Studies on substituted thiazolidinones demonstrate that electron-withdrawing groups (e.g., -CN in propanenitrile) increase chemical shift values in ¹H NMR due to deshielding effects. The dual-parameter Swain-Lupton method quantifies field (F) and resonance (R) contributions, with nitriles exhibiting strong field effects .
- Phenyl Substitution Position : In DAT (dopamine transporter) assays, meta-substituted phenyl groups on indole derivatives show higher chaperone efficacy than para-substituted analogs. For example, 3-phenyl substitution in bupropion derivatives enhances activity compared to 4-phenyl variants .
Research Findings and Implications
- Biological Relevance : 3-phenylindole derivatives exhibit modulatory effects on neurotransmitter transporters, with substitution patterns dictating efficacy. The propanenitrile group may enhance binding affinity through dipole interactions .
- Material Properties : The nitrile group’s electron-withdrawing nature stabilizes charge-transfer states, critical for applications in organic electronics .
Q & A
Q. What are the common synthetic routes for 1H-Indole-1-propanenitrile, 3-phenyl-?
Answer: Synthesis typically involves cross-coupling reactions and functional group transformations. For example:
- Chlorination/Ammonolysis Route : SOCl₂ and DMF catalyze the formation of intermediates in chloroform under reflux (24 hours), followed by ammonolysis to introduce the nitrile group .
- Palladium-Catalyzed Coupling : Used for structurally related indoles, enabling regioselective attachment of the propanenitrile moiety .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cross-Coupling | Pd catalyst, reflux, 24h | 75 | |
| Chlorination/Ammonolysis | SOCl₂, DMF, NH₃, 24h | 68 |
Q. What spectroscopic methods confirm the structure of 3-phenyl-1H-indole-1-propanenitrile?
Answer: Advanced techniques include:
Q. What safety protocols are critical when handling this compound?
Answer:
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?
Answer:
- Solubility : Test in graded solvents (e.g., DMSO, methanol) via saturation shake-flask method .
- logP : Measure via HPLC retention time correlation with reference standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Answer:
Q. What mechanistic insights explain the formation of the indole-propanenitrile scaffold?
Answer:
- Electrophilic Substitution : Nitrile introduction via SN2 displacement of chloride intermediates .
- Cyclization Pathways : DFT studies suggest aza-Cope rearrangements stabilize the indole core during synthesis .
Q. How do computational methods (e.g., DFT) predict electronic properties?
Answer:
- HOMO-LUMO Analysis : B3LYP/6-311++G(d,p) calculations reveal electron-deficient nitrile regions (LUMO: −1.8 eV) .
- Electrostatic Potential Maps : Identify nucleophilic attack sites on the indole ring .
Q. How can contradictory data on reaction yields be resolved?
Answer:
Q. What experimental designs study substituent effects on reactivity?
Answer:
Q. What role do steric/electronic effects play in catalytic cross-coupling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
